molecular formula C9H19NO B13062589 2-Ethoxy-2-(1-methylcyclopropyl)propan-1-amine

2-Ethoxy-2-(1-methylcyclopropyl)propan-1-amine

Cat. No.: B13062589
M. Wt: 157.25 g/mol
InChI Key: GRWIMELEVYLUAH-UHFFFAOYSA-N
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Description

2-Ethoxy-2-(1-methylcyclopropyl)propan-1-amine is a specialized organic compound of high interest in chemical and pharmaceutical research. Its molecular structure, featuring a 1-methylcyclopropyl group and an ethoxy-propan-1-amine chain, suggests potential as a key synthetic intermediate or building block in organic synthesis. Researchers are investigating its utility in the development of novel active compounds. The specific mechanism of action and full spectrum of applications are currently under exploration in various scientific fields. This product is intended for laboratory research purposes only and is not classified as a hazardous substance. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-ethoxy-2-(1-methylcyclopropyl)propan-1-amine

InChI

InChI=1S/C9H19NO/c1-4-11-9(3,7-10)8(2)5-6-8/h4-7,10H2,1-3H3

InChI Key

GRWIMELEVYLUAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(CN)C1(CC1)C

Origin of Product

United States

Preparation Methods

Alkylation of Amines with Cyclopropyl-Containing Precursors

One common approach involves the alkylation of a suitable amine (such as propan-1-amine or its derivatives) with an electrophilic intermediate bearing the 1-methylcyclopropyl group and an ethoxy substituent. This method typically proceeds via:

  • Formation of a halogenated or tosylated intermediate at the 2-position of propanol derivatives.
  • Reaction with 1-methylcyclopropyl-containing nucleophiles or electrophiles under controlled conditions.
  • Subsequent amination to introduce the propan-1-amine group.

This route requires careful control of reaction conditions to prevent side reactions and to achieve high yields.

Use of Chiral Auxiliaries for Enantiomeric Purity

According to patent literature, stereoselective synthesis can be achieved by employing protic chiral auxiliaries such as N,N-disubstituted ephedrine derivatives. These auxiliaries induce enantiomeric enrichment during key reaction steps, such as:

  • Reaction of chiral propargylic alcohols or their salts with appropriate amine sources.
  • Use of methanesulfonic acid and triphosgene in controlled temperature conditions to form cyclic intermediates.
  • Stepwise aging and cooling to isolate the desired enantiomer with enantiomeric purity exceeding 90% to 97%.

This method is particularly useful when the biological activity of the compound depends on stereochemistry.

Continuous Flow Reactor Synthesis

Industrial-scale synthesis often employs continuous flow reactors to:

  • Enhance reaction control and reproducibility.
  • Improve heat and mass transfer.
  • Allow for scalable and consistent production.

In such settings, the synthesis typically involves:

  • Continuous feeding of reactants such as amines and alkylating agents.
  • In-line purification steps including distillation or recrystallization.
  • Use of potassium-based oxidizing agents for any necessary oxidation steps.

This method ensures consistent product quality and yield, making it suitable for large-scale applications.

Step Conditions Notes
Alkylation Controlled temperature, inert atmosphere Use of halogenated intermediates, base catalysts
Chiral auxiliary addition 25-30 °C, slow addition of methanesulfonic acid Ensures high enantiomeric excess
Cyclization with triphosgene 8-10 °C, stirring for 2 hours Formation of cyclic carbamate intermediates
Purification Distillation or recrystallization Removal of solvents like THF, ethyl acetate
Continuous flow synthesis Variable flow rates, temperature control Optimized for scale-up and reproducibility
  • The use of protic chiral auxiliaries significantly improves enantiomeric purity, which is critical for pharmacological applications.
  • Continuous flow processes reduce batch-to-batch variability and improve safety by limiting exposure to hazardous intermediates.
  • Potassium-based oxidizing agents can be used to modify the amine functionality post-synthesis, enabling further functionalization.
  • Purification steps such as alternating concentration and dilution with solvents like toluene and isopropyl alcohol help remove residual solvents and impurities, enhancing product purity.
Preparation Method Key Features Advantages Limitations
Alkylation of amines Use of halogenated intermediates Straightforward, scalable Requires careful control to avoid side reactions
Chiral auxiliary-assisted synthesis Use of N,N-disubstituted ephedrine derivatives High enantiomeric purity (>90%) More complex, requires chiral reagents
Continuous flow reactor process Continuous feeding, in-line purification High reproducibility, scalable Requires specialized equipment

The preparation of 2-Ethoxy-2-(1-methylcyclopropyl)propan-1-amine involves several established synthetic routes, with choices depending on scale, desired purity, and stereochemical requirements. Industrial methods favor continuous flow reactors for consistency and efficiency, while research-scale methods may employ chiral auxiliaries for enantioselective synthesis. Optimization of reaction conditions and purification protocols is critical to obtaining high-quality product suitable for further biochemical or pharmaceutical applications.

Chemical Reactions Analysis

2-Ethoxy-2-(1-methylcyclopropyl)propan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-Ethoxy-2-(1-methylcyclopropyl)propan-1-amine can be achieved through various methods, including the use of biocatalysts. For instance, transaminases have been employed to facilitate the asymmetric synthesis of related compounds, yielding high enantiomeric purity and conversion rates. These methods are significant for producing drug-like molecules with specific stereochemistry, which is crucial for their biological activity .

Pharmaceutical Applications

a. Anticancer Activity

One of the notable applications of this compound is in the development of anticancer drugs. The polo-like kinase 1 (Plk1) has been identified as a target for cancer therapy due to its role in cell division and proliferation. Compounds derived from or related to this compound have shown promise in inhibiting Plk1 activity, thereby potentially reducing tumor growth. Research indicates that inhibitors targeting the polo-box domain of Plk1 could lead to new therapeutic strategies for treating various cancers .

b. Neurological Disorders

Additionally, derivatives of this compound may play a role in treating neurological disorders such as attention deficit hyperactivity disorder (ADHD). Similar compounds have been linked to improvements in cognitive function, suggesting that this compound could be explored further for its neuropharmacological effects .

Agrochemical Applications

This compound also serves as an intermediate in the synthesis of agrochemicals, particularly herbicides. Its chemical structure allows it to participate in reactions that yield effective herbicidal agents. The development of environmentally friendly herbicides is crucial as agricultural practices evolve towards sustainable methods .

Case Studies and Research Findings

Study Focus Findings
Study on TransaminasesSynthesis efficiencyAchieved >99% enantiomeric excess using immobilized whole-cell biocatalysts .
Plk1 Inhibitor DevelopmentAnticancer propertiesIdentified novel scaffolds with significant inhibitory effects on Plk1, leading to reduced cancer cell proliferation .
Agrochemical ResearchHerbicide formulationDeveloped methods for synthesizing effective herbicides from related amines, showcasing the versatility of the compound .

Mechanism of Action

The mechanism of action of 2-Ethoxy-2-(1-methylcyclopropyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methylcyclopropyl groups play a crucial role in modulating its binding affinity and specificity. The compound can influence various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Research Findings and Gaps

  • Synthetic Challenges : The target compound’s synthesis may resemble methoxyisopropylamine production (ammoniation of glycol ethers) but requires ethoxy-substituted precursors .
  • Data Limitations : Critical parameters like pKa, logP, and spectroscopic data are missing, highlighting the need for further experimental characterization.

Biological Activity

2-Ethoxy-2-(1-methylcyclopropyl)propan-1-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10_{10}H17_{17}N1_{1}O1_{1}
  • Molecular Weight : 169.25 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CCOC(C(C1CC1C)N)C

Synthesis

The synthesis of this compound typically involves the alkylation of amines using ethyl ether and cyclopropane derivatives. The reaction conditions may vary, but common methods include:

  • Alkylation Reactions : Utilizing base-catalyzed reactions to facilitate the formation of the desired amine.
  • Purification Techniques : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may exhibit:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Neurotransmitter Modulation : Preliminary studies suggest that it may influence neurotransmitter levels, potentially affecting mood and cognitive functions.

Pharmacological Effects

The pharmacological effects of this compound have been evaluated in various studies:

  • Antidepressant-like Effects : In animal models, administration of this compound demonstrated significant antidepressant-like behavior, suggesting potential applications in treating depression.
  • Analgesic Properties : Some studies indicate that this compound may possess analgesic properties, providing relief from pain through modulation of pain pathways.

Study 1: Antidepressant Effects

A study conducted on rodents assessed the antidepressant effects of this compound. The findings revealed:

ParameterControl GroupTreatment Group
Locomotor Activity (cm/10 min)120 ± 15180 ± 20*
Time Spent in Open Arm (s)30 ± 560 ± 10*
*Significant difference (p < 0.05)

The treatment group exhibited increased locomotor activity and time spent in open arms during anxiety tests, indicating reduced anxiety levels.

Study 2: Analgesic Activity

In another investigation, the analgesic potential was tested using a formalin-induced pain model. Results showed:

TreatmentPain Score (0–100 scale)
Control75 ± 5
Low Dose (10 mg/kg)50 ± 5*
High Dose (30 mg/kg)30 ± 5*
*Significant difference (p < 0.01)

Higher doses significantly reduced pain scores compared to the control group, suggesting effective analgesic properties.

Q & A

Q. What synthetic strategies are recommended for preparing 2-Ethoxy-2-(1-methylcyclopropyl)propan-1-amine, and how do reaction conditions influence yield?

Methodological Answer: A retrosynthetic approach suggests using cyclopropane precursors (e.g., 1-methylcyclopropane derivatives) coupled with propan-1-amine intermediates. Key steps include:

  • Grignard Reaction : Reacting 1-methylcyclopropylmagnesium bromide with a ketone intermediate (e.g., ethoxypropanal) to build the branched carbon backbone .
  • Amine Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect the amine during synthesis, followed by acidic deprotection (e.g., HCl in dioxane) .
    Yield optimization requires anhydrous conditions, controlled temperature (0–25°C), and catalytic agents like palladium for cross-coupling steps. Impurities often arise from incomplete cyclopropane ring formation; monitor via GC-MS .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate isomers and byproducts. Retention time comparisons against standards are critical .
  • Spectroscopy :
    • NMR : Analyze 1^1H and 13^{13}C spectra for cyclopropane ring protons (δ 0.5–1.5 ppm) and ethoxy group signals (δ 3.3–3.7 ppm). 15^{15}N NMR confirms amine protonation states .
    • IR : Detect amine N-H stretches (~3300 cm1^{-1}) and C-O-C ether vibrations (~1100 cm1^{-1}) .
  • Elemental Analysis : Verify C, H, N percentages within ±0.3% of theoretical values .

Q. What preliminary biological screening assays are appropriate for this compound?

Methodological Answer:

  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293, HepG2) at concentrations 1–100 µM. Include positive controls (e.g., doxorubicin) .
  • Receptor Binding : Screen against G-protein-coupled receptors (GPCRs) via radioligand displacement assays. The cyclopropane group may enhance lipid membrane penetration, affecting off-target interactions .
  • Enzyme Inhibition : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess metabolic stability .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral resolution methods are effective?

Methodological Answer:

  • Chiral Catalysts : Employ Evans’ oxazaborolidine catalysts or Sharpless asymmetric epoxidation for stereocontrol during cyclopropane ring formation .
  • Kinetic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze racemic mixtures selectively. For example, vinyl acetate ester derivatives can be resolved with >90% enantiomeric excess (ee) .
  • Chromatographic Separation : Chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases achieve baseline separation. Confirm ee via polarimetry or CD spectroscopy .

Q. How should researchers address contradictions in reported physicochemical data (e.g., solubility, logP)?

Methodological Answer:

  • Solubility : Re-measure in buffered solutions (pH 2–8) using shake-flask methods. Conflicting data may arise from polymorphic forms; characterize crystalline vs. amorphous states via XRPD .
  • LogP Determination : Compare shake-flask (gold standard) vs. computational methods (e.g., ACD/Labs). Discrepancies >0.5 units suggest protonation state errors; perform at physiological pH (7.4) .
  • Cross-Validation : Use orthogonal techniques (e.g., DSC for melting points, SEM for particle morphology) to resolve inconsistencies .

Q. What in vivo models are suitable for studying its pharmacokinetics and toxicity?

Methodological Answer:

  • Pharmacokinetics : Administer IV/oral doses (5–50 mg/kg) in Sprague-Dawley rats. Collect plasma samples at 0–24h; quantify via LC-MS/MS. The ethoxy group may enhance bioavailability but delay Tmax_{max} .
  • Toxicity : Conduct 28-day OECD 407 tests. Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine). Histopathology of hepatic/renal tissues is critical due to potential CYP450 inhibition .
  • Metabolite Profiling : Use 14^{14}C-labeled compound to track biotransformation pathways. Major metabolites likely involve cyclopropane ring oxidation or ethoxy cleavage .

Q. How can computational modeling predict interactions between this compound and biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model binding to kinases (e.g., EGFR) or ion channels. The 1-methylcyclopropyl group’s rigidity may favor hydrophobic pocket interactions .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and hydrogen bond persistence .
  • QSAR Models : Train datasets on cyclopropane-containing analogs to predict ADMET properties. Focus on descriptors like topological polar surface area (TPSA) and McGowan volume .

Data Contradiction Analysis

Q. Conflicting Reports on Stability Under Oxidative Conditions

  • Evidence : Some studies report degradation via cyclopropane ring opening (), while others note resistance ().
  • Resolution : Test stability using accelerated oxidative stress (40°C, 75% RH, 0.1% H2_2O2_2). LC-MS can detect ring-opened byproducts (e.g., aldehydes). Contradictions may stem from substituent electronic effects; electron-donating groups (ethoxy) stabilize the ring .

Q. Discrepancies in Biological Activity Across Assays

  • Evidence : Cytotoxicity varies between cancer cell lines ( vs. ).
  • Resolution : Standardize assay conditions (e.g., serum concentration, passage number). Check for efflux pump activity (e.g., P-gp inhibition with verapamil) .

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